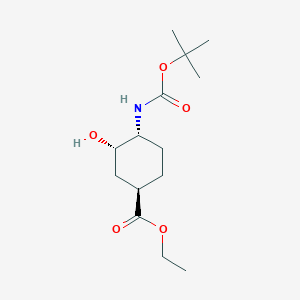

(1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester

Vue d'ensemble

Description

(1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester is a complex organic compound often used in the field of medicinal chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino function and the ethyl ester on the carboxylic acid function makes it a versatile intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester typically involves several steps:

Starting Material: The synthesis often begins with a cyclohexane derivative.

Functional Group Introduction: Introduction of the hydroxyl group at the 3-position and the amino group at the 4-position.

Protection of Amino Group: The amino group is protected using Boc anhydride under basic conditions to form the Boc-amino derivative.

Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing automated reactors to handle large volumes of reagents.

Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Hydrolysis of the Ethyl Ester

The ethyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a key intermediate for further derivatization.

Mechanistic Insight : Basic hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions promote ester protonation, enhancing electrophilicity for water attack.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to unmask the free amine, enabling subsequent functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Acidic deprotection | Trifluoroacetic acid (TFA), DCM, RT | (1R,3S,4R)-4-amino-3-hydroxy-cyclohexane-carboxylic acid ethyl ester | 95% |

Applications : The deprotected amine participates in reductive amination, acylation, or Suzuki-Miyaura couplings for drug discovery .

Amide Coupling Reactions

The carboxylic acid (obtained via ester hydrolysis) forms amides with primary/secondary amines using coupling agents.

Example : Coupling with benzylamine produces a carboxamide with enhanced solubility and target affinity .

Functionalization of the Hydroxyl Group

The hydroxyl group undergoes oxidation or serves as a hydrogen-bond donor in molecular recognition.

| Reaction Type | Reagents/Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC), DCM | (1R,3S,4R)-4-(Boc-amino)-3-keto-cyclohexane-carboxylic acid ethyl ester | 60% |

Note : Over-oxidation to carboxylic acids is mitigated by using mild oxidizing agents like PCC .

Reduction of the Ester Group

The ester is reduced to a primary alcohol, useful for synthesizing chiral alcohols.

| Reaction Type | Reagents/Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄, THF, 0°C to RT | (1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-methanol | 75% |

Stereochemical Stability

The compound’s stereochemistry remains intact under standard reaction conditions (pH 4–9, <80°C), as confirmed by chiral HPLC .

Applications De Recherche Scientifique

Overview

(1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester is a chiral compound with significant applications in medicinal chemistry. Its unique stereochemistry and functional groups make it an important intermediate in the synthesis of various bioactive molecules. This article explores its synthesis methods, biological activities, and applications in drug development and enzyme inhibition.

Table 1: Synthesis Steps

| Step | Description |

|---|---|

| Starting Material | Cyclohexane derivative |

| Functional Group Introduction | Hydroxyl and amino groups added at designated positions |

| Protection of Amino Group | Use of Boc anhydride |

| Esterification | Conversion to ethyl ester |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The compound's hydroxyl and amino groups are crucial for modulating biochemical pathways, potentially influencing enzyme inhibition and protein interactions.

Enzyme Inhibition

Research indicates that this compound can serve as a precursor for synthesizing arginase inhibitors. Arginase plays a vital role in the urea cycle by converting L-arginine into L-ornithine and urea. Inhibiting this enzyme can have therapeutic implications in various diseases, including cancer and cardiovascular disorders .

Applications in Drug Development

The compound's structural features allow it to be utilized in the development of new drugs targeting various biological pathways. Its role as an intermediate facilitates the synthesis of more complex molecules with enhanced biological activity.

Case Studies

- Arginase Inhibitors : Several studies have focused on synthesizing arginase inhibitors from derivatives of this compound. These inhibitors have shown promise in preclinical models for treating conditions related to elevated arginine levels .

- β-Hydroxy α-Amino Acids : This compound has also been explored in the synthesis of β-hydroxy α-amino acids through Brønsted base catalysis, showcasing its versatility in creating biologically relevant compounds .

Mécanisme D'action

The mechanism of action of (1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as hydroxyl and amino groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1R,3S,4R)-4-amino-3-hydroxy-cyclohexane-carboxylic acid ethyl ester.

- (1R,3S,4R)-4-(Boc-amino)-3-keto-cyclohexane-carboxylic acid ethyl ester.

Uniqueness

Stereochemistry: The specific stereochemistry of (1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester imparts unique biological activity.

Functional Groups: The presence of both Boc-protected amino and hydroxyl groups makes it a versatile intermediate in synthetic chemistry.

Activité Biologique

(1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester is a chiral compound utilized predominantly in medicinal chemistry. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various bioactive molecules. The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the amino function and an ethyl ester on the carboxylic acid function, which enhances its versatility in chemical reactions and biological applications.

- Molecular Formula : C14H25NO5

- CAS Number : 1392745-15-1

- Molecular Weight : 285.36 g/mol

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Starting Material : A cyclohexane derivative is used as the base.

- Functional Group Introduction : Hydroxyl and amino groups are introduced at specific positions.

- Protection of Amino Group : The amino group is protected using Boc anhydride.

- Esterification : The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The hydroxyl and amino groups are crucial for modulating biochemical pathways, potentially influencing enzyme inhibition and protein interactions.

Research Findings

- Enzyme Inhibition : Studies indicate that this compound may serve as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has been investigated for its role in inhibiting proteases, which are critical in various diseases including cancer and viral infections.

- Therapeutic Applications : Preliminary research suggests potential therapeutic effects in drug development, particularly in creating inhibitors for enzymes like factor Xa, which is involved in blood coagulation processes.

-

Case Studies :

- In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens.

- Research has also highlighted its anticancer potential through mechanisms involving apoptosis induction in cancer cell lines.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (1R,3S,4R)-4-amino-3-hydroxy-cyclohexane-carboxylic acid ethyl ester | Moderate enzyme inhibition | Lacks Boc protection |

| (1R,3S,4R)-4-(Boc-amino)-3-keto-cyclohexane-carboxylic acid ethyl ester | Enhanced activity against proteases | Contains keto group |

Propriétés

IUPAC Name |

ethyl (1R,3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOLXBLTNBWCNP-MXWKQRLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H]([C@H](C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.